molecular formula C27H28N4O3S2 B2802955 N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide CAS No. 941936-03-4

N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide

Cat. No.: B2802955
CAS No.: 941936-03-4
M. Wt: 520.67
InChI Key: OXHBFZSAAQFTOB-UHFFFAOYSA-N
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Description

N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide is a multifunctional small molecule featuring:

  • A benzenesulfonamide core substituted with ethyl and phenyl groups on the nitrogen atom.
  • A piperazine ring connected via a carbonyl group to a 6-methylbenzo[d]thiazole moiety.

The piperazine linker may enhance solubility and conformational flexibility, while the 6-methylbenzothiazole could modulate steric and electronic interactions with biological targets .

Properties

IUPAC Name

N-ethyl-4-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S2/c1-3-31(22-7-5-4-6-8-22)36(33,34)23-12-10-21(11-13-23)26(32)29-15-17-30(18-16-29)27-28-24-14-9-20(2)19-25(24)35-27/h4-14,19H,3,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHBFZSAAQFTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide typically involves multiple steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Piperazine ring incorporation: The benzo[d]thiazole derivative is then reacted with piperazine, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Sulfonamide formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Sulfonamide Group

  • Acid/Base Stability : Stable under mild acidic conditions (pH 4–6) but undergoes hydrolysis in strong bases (e.g., 2M NaOH) to yield sulfonic acid derivatives .

  • Electrophilic Substitution : The sulfonamide nitrogen participates in alkylation and acylation reactions. For example:

    • Reaction with acetyl chloride produces N-acetylated derivatives (yield: 75%) .

    • Cross-coupling with aryl halides via Buchwald-Hartwig amination forms biaryl sulfonamides (Pd(OAc)₂, Xantphos) .

Piperazine-Carbonyl Linkage

  • Hydrolysis : Susceptible to alkaline hydrolysis (pH > 10) to form carboxylic acid derivatives, though steric hindrance from the benzothiazole group slows degradation.

  • Nucleophilic Attack : Reacts with amines (e.g., methylamine) to form urea analogs under Mitsunobu conditions (DIAD, PPh₃) .

Benzothiazole Moiety

  • Ring-Opening Reactions : Treatment with H₂O₂ in acetic acid cleaves the thiazole ring, generating sulfonic acid intermediates .

  • Electrophilic Aromatic Substitution : Bromination at the 5-position occurs using Br₂/FeBr₃ (yield: 58%) .

Catalytic and Solvent Effects

  • Microwave-Assisted Reactions : Accelerate piperazine-benzothiazole coupling by 3× compared to conventional heating .

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve sulfonamide alkylation yields (92% vs. 65% in THF) .

Side Reactions and Mitigation

  • Oxidative Degradation : The benzothiazole sulfur oxidizes to sulfoxide derivatives in the presence of peroxides. Stabilized by antioxidants like BHT .

  • Ester Hydrolysis : The ethyl ester group in early intermediates hydrolyzes prematurely if exposed to moisture. Anhydrous MgSO₄ is used to sequester water.

Analytical Monitoring

  • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) track reaction progress (retention time: 8.2 min for product).

  • NMR : Distinct signals for piperazine protons (δ 3.4–3.6 ppm) and benzothiazole methyl (δ 2.3 ppm) confirm structural integrity .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductYieldSelectivity
Sulfonamide alkylationEtI, K₂CO₃, TBAB, DMFN-Ethyl-N-phenylbenzenesulfonamide92%High
Benzothiazole brominationBr₂, FeBr₃, CHCl₃5-Bromo-6-methylbenzothiazole analog58%Moderate
Piperazine-acylationAcCl, Et₃N, DCMAcetyl-piperazine derivative75%Low

Scientific Research Applications

The compound has been extensively studied for its biological properties, particularly regarding its antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies indicate that piperazine derivatives exhibit promising antimicrobial properties. For instance, compounds similar to N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide have shown activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Properties

In the realm of oncology, this compound has been identified as a potential anticancer agent. A study highlighted that piperazine derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways. Specifically, they may activate caspases and alter the expression of pro-apoptotic and anti-apoptotic proteins, leading to increased cancer cell death .

Enzyme Inhibition

The compound has been shown to inhibit enzymes such as acetylcholinesterase, which is significant in treating neurodegenerative diseases like Alzheimer's. By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

Cell Signaling Pathways

Research indicates that this compound may influence various cell signaling pathways involved in cell proliferation and survival. For example, it may modulate pathways such as PI3K/Akt and MAPK/ERK, which are critical for cancer cell growth and survival .

Case Studies and Research Findings

Several case studies demonstrate the efficacy of this compound:

StudyObjectiveFindings
Varadaraju et al. (2013)Investigate piperazine derivatives as acetylcholinesterase inhibitorsIdentified several derivatives with significant inhibitory activity against human acetylcholinesterase .
Fayad et al. (2019)Screening for anticancer compoundsDiscovered novel compounds with potent anticancer activity through multicellular spheroid screening .
Recent Antimicrobial StudiesEvaluate antimicrobial efficacyDemonstrated effectiveness against resistant bacterial strains with mechanisms involving cell wall synthesis inhibition .

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Molecular Targets: Common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Piperazine-Linked Sulfonamides and Carboxamides

Compounds with piperazine-carboxamide or sulfonamide backbones are widely studied. Key examples include:

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Key Features Reference
N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) Fluorophenyl, quinazolinone-methyl 52.2 189.5–192.1 Enhanced polarity due to fluorine; similar NMR profiles to unmodified analogs
N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide Chlorophenyl, ethylpiperazine Chair conformation of piperazine; comparable bond lengths to related structures
Target Compound Ethyl/phenyl-sulfonamide, 6-methylbenzothiazole Combines sulfonamide’s rigidity with benzothiazole’s aromaticity; potential for dual-target activity

Key Differences :

  • The target compound’s N-ethyl-N-phenylbenzenesulfonamide group introduces steric bulk compared to simpler carboxamides (e.g., A2) .
  • The 6-methylbenzothiazole moiety may enhance lipophilicity and π-π stacking compared to quinazolinone or chlorophenyl groups .

Benzothiazole-Containing Derivatives

Benzothiazoles are privileged scaffolds in medicinal chemistry. Notable analogs include:

Compound Name Structure Biological Activity Reference
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Benzothiazole linked to piperazine via acetamide Anticancer (unspecified targets)
(E)-1-(1-(substitutedphenyl)ethylidene)-2-(6-methylbenzo[d]thiazol-2-yl)hydrazine (R1–R5) Hydrazine-bridged benzothiazoles Antifungal (C. albicans, A. niger)
Target Compound Piperazine-carbonyl-benzothiazole Hypothetical enzyme/receptor modulation

Key Differences :

  • Unlike antifungal hydrazine derivatives (R1–R5), the target’s sulfonamide group may favor interactions with charged residues in enzymatic active sites .

Fluorinated/Chlorinated Piperazine Derivatives

Halogenation often tunes pharmacokinetic properties. Relevant examples:

Compound Name Halogenation Pharmacological Role Reference
p-MPPF [4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine Fluorobenzamido 5-HT1A receptor antagonist
A3 (N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) Fluorophenyl
Target Compound Methyl (non-halogenated)

Key Differences :

  • The target’s 6-methylbenzothiazole lacks halogen atoms, reducing electronegativity but possibly improving passive diffusion across membranes compared to fluorinated analogs .
  • Fluorine in p-MPPF enhances binding to 5-HT1A receptors; the target’s benzothiazole may instead target kinases or proteases .

Research Findings and Implications

  • Synthetic Feasibility : Piperazine-linked sulfonamides (e.g., ) are typically synthesized via nucleophilic substitution or coupling reactions, suggesting the target compound could be prepared similarly .
  • Biological Potential: While direct data on the target is absent, structurally related compounds exhibit antifungal (R1–R5), anticancer (BZ-IV), and receptor antagonism (p-MPPF) activities .
  • Structure-Activity Relationships (SAR) :
    • Piperazine flexibility : Modifications at the piperazine ring (e.g., fluorobenzyl in ) alter receptor selectivity .
    • Benzothiazole substitution : Methyl groups may optimize steric compatibility in hydrophobic binding pockets .

Biological Activity

N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide is a complex organic compound that incorporates various structural motifs, including a thiazole ring, piperazine, and sulfonamide groups. This compound is of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C27H28N4O3S2C_{27}H_{28}N_{4}O_{3}S_{2}, with a molecular weight of 520.7 g/mol. The structure can be represented as follows:

ComponentStructure
Molecular FormulaC27H28N4O3S2C_{27}H_{28}N_{4}O_{3}S_{2}
Molecular Weight520.7 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole moiety is known for its role in various biological processes, including enzyme inhibition and receptor modulation. Piperazine derivatives have been shown to exhibit significant activity against human acetylcholinesterase, which suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Biological Activity

Research indicates that this compound may possess various biological activities:

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound:

StudyFindings
Varadaraju et al., 2013Identified piperazine derivatives as effective inhibitors of acetylcholinesterase, suggesting potential therapeutic applications in Alzheimer's disease .
RSC Advances (2022)Explored structural analogs with thiazole motifs that exhibited significant antibacterial and antifungal activities, indicating a possible similar profile for this compound .
PMC Article (2020)Discussed the role of mercapto-substituted compounds in chemotherapeutic effects against Mycobacterium tuberculosis, highlighting the importance of thiazole derivatives in drug development .

Q & A

Q. What are the key synthetic challenges and optimized conditions for synthesizing this compound?

The synthesis involves multi-step reactions requiring precise control of:

  • Temperature and solvent choice : Polar aprotic solvents (e.g., DMF) are often used to stabilize intermediates, with reactions conducted at 60–80°C to balance reactivity and side-product formation .
  • Coupling reactions : Piperazine-benzothiazole linkage requires carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate carbonyl groups .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity .

Q. Which analytical techniques are critical for confirming structural integrity?

  • NMR spectroscopy : 1H/13C NMR confirms regioselectivity of sulfonamide and piperazine linkages, with characteristic shifts at δ 3.2–3.8 ppm (piperazine protons) and δ 7.8–8.2 ppm (aromatic sulfonamide) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 508.58 for C27H28N4O3S2) and fragmentation patterns .
  • HPLC : Monitors reaction progress and purity (>98% by reverse-phase C18 columns) .

Q. What initial biological screening approaches are recommended for assessing therapeutic potential?

  • In vitro cytotoxicity assays : Use MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .
  • Enzyme inhibition studies : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding its efficacy across biological models?

  • Dose-response normalization : Compare IC50 values using standardized cell viability protocols (e.g., ATP-based assays) to minimize inter-lab variability .
  • Metabolic stability assays : Evaluate hepatic microsomal stability to identify species-specific metabolism (e.g., human vs. murine CYP450 isoforms) .
  • Orthogonal validation : Confirm target engagement via thermal shift assays (TSA) or surface plasmon resonance (SPR) .

Q. What computational strategies are used to study its interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses with kinases (e.g., PI3Kγ) by prioritizing hydrogen bonds with sulfonamide and piperazine groups .
  • MD simulations : GROMACS or AMBER assesses binding stability (RMSD <2 Å over 100 ns) and identifies key residue interactions (e.g., Lys802 in EGFR) .
  • Pharmacophore modeling : Discerns critical features (e.g., hydrophobic benzothiazole, hydrogen-bond acceptor sulfonamide) for lead optimization .

Q. How can structure-activity relationships (SAR) be established for derivatives?

  • Systematic substitution : Modify the benzothiazole 6-methyl group to ethyl/isopropyl or introduce electron-withdrawing groups (e.g., -NO2) to assess potency shifts .
  • Bioisosteric replacement : Replace the piperazine ring with thiomorpholine or homopiperazine to evaluate solubility and bioavailability .
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electrostatic fields with activity (q² >0.6) .

Q. What strategies address low aqueous solubility affecting in vivo studies?

  • Prodrug design : Introduce phosphate or PEGylated groups at the sulfonamide nitrogen to enhance solubility .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release .
  • Co-solvent systems : Use cyclodextrin complexes or ethanol/Cremophor EL mixtures for pharmacokinetic profiling .

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